molecular formula C15H22N2O2 B5373328 2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5373328
M. Wt: 262.35 g/mol
InChI Key: BTRNQXFRNHQLAA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRNQXFRNHQLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Addition of the Ethanone Group: The ethanone group can be added through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways related to its biological activity, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of a diazepane ring.

    2-(4-Methoxyphenyl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a diazepane ring.

Uniqueness

    Structural Differences: The presence of the diazepane ring distinguishes it from other similar compounds.

    Functional Group Variations: The specific arrangement of functional groups contributes to its unique chemical and biological properties.

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